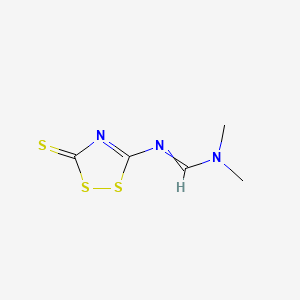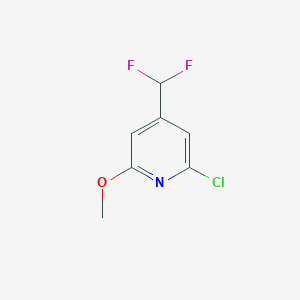
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine
Vue d'ensemble
Description
This compound is used as a reagent and catalyst in organic synthesis . It is often used in platinum-catalyzed Suzuki coupling reactions to synthesize various types of organic compounds, such as heterocyclic compounds and drug molecules .
Synthesis Analysis
A common method of preparing this compound involves reacting tetramethylborane with bromobenzene . The specific reaction conditions can be adjusted according to experimental requirements .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring attached to a benzyl group, which is further connected to a tetramethylborolane group .Chemical Reactions Analysis
This compound is commonly used in Suzuki coupling reactions under platinum catalysis . It is used to synthesize various types of organic compounds, including heterocyclic compounds and drug molecules .Applications De Recherche Scientifique
Borylation Reactions
This compound is utilized in borylation reactions , where it acts as a borylating agent to introduce boron into organic molecules. This is particularly useful in the benzylic C-H bond borylation of alkylbenzenes using a palladium catalyst to form pinacol benzyl boronate . This reaction is fundamental in the synthesis of complex organic molecules and pharmaceuticals.
Hydroboration of Alkynes and Alkenes
The compound serves as a reagent in the hydroboration of alkynes and alkenes . This process involves the addition of boron across the carbon-carbon multiple bonds in the presence of transition metal catalysts . The resulting boronate esters are versatile intermediates for further chemical transformations.
Suzuki-Miyaura Cross-Coupling
In the Suzuki-Miyaura cross-coupling reactions, this boronic ester is used to couple with aryl iodides in the presence of a copper catalyst, forming aryl boronates . This method is widely employed in the synthesis of biaryl compounds, which are common structures in active pharmaceutical ingredients.
Asymmetric Hydroboration
The compound is involved in asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates . This application is significant in the field of stereoselective synthesis, where the creation of chiral molecules with high enantiomeric excess is crucial.
Synthesis of Conjugated Copolymers
It is also used in the synthesis of intermediates for generating conjugated copolymers . These polymers have applications in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells .
Preparation of Fluorenylborolane
Lastly, this compound can be used to prepare fluorenylborolane , which is an intermediate in the synthesis of various organic compounds. The fluorenyl group is often used in the design of new materials due to its unique electronic properties .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in the synthesis of biologically active compounds .
Mode of Action
Compounds with similar structures are known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Biochemical Pathways
The compound may be involved in the Suzuki-Miyaura cross-coupling reaction, a type of palladium-catalyzed cross-coupling reaction, used in organic synthesis for the synthesis of carbon-carbon bonds . The downstream effects of this reaction can lead to the formation of various biologically active compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, the compound is known to be stable under inert gas and should be stored in a cool, dry place .
Propriétés
IUPAC Name |
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O2/c1-16(2)17(3,4)22-18(21-16)15-7-5-14(6-8-15)13-20-11-9-19-10-12-20/h5-8,19H,9-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTPVWQNUYEICI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9H-fluoren-9-ylmethyl N-[(1S)-2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B1404645.png)


![[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride](/img/structure/B1404648.png)
![1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1404650.png)
![1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol](/img/structure/B1404651.png)



![4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine](/img/structure/B1404656.png)
